o-(4-Fluorobenzyl)hydroxylamine hydrochloride

IDO1 inhibition Immuno-oncology Medicinal chemistry

Halogen bonding SAR studies face a key challenge: heavier halogens (Cl, Br, I) introduce confounding steric and polarizability effects that obscure electronic contributions. O-(4-Fluorobenzyl)hydroxylamine hydrochloride resolves this-fluorine fails to enhance IDO1 potency, providing an ideal negative control for calibrating electronic vs. steric influences. • IDO1 IC₅₀ = 0.98 μM (vs. 0.81 μM unsubstituted)-cleanly isolates fluoro electronic effects • Reacts with aldehydes/ketones to form stable oximes for hydroxamic acid, nitrone & N-heterocycle synthesis • 98% purity, stable HCl salt, mp 225-235°C for rapid batch QC verification

Molecular Formula C7H9ClFNO
Molecular Weight 177.6 g/mol
CAS No. 51572-89-5
Cat. No. B112717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(4-Fluorobenzyl)hydroxylamine hydrochloride
CAS51572-89-5
Molecular FormulaC7H9ClFNO
Molecular Weight177.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON)F.Cl
InChIInChI=1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
InChIKeyYZNDOVGYWWHJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Fluorobenzyl)hydroxylamine hydrochloride Baseline & Procurement


O-(4-Fluorobenzyl)hydroxylamine hydrochloride (CAS 51572-89-5) is a halogenated O-substituted hydroxylamine derivative belonging to the class of O-benzylhydroxylamines. It is primarily supplied as the hydrochloride salt to enhance stability and handling . The compound features a para-fluoro substituent on the benzyl ring, which imparts distinct electronic and steric properties relative to unsubstituted or alternatively substituted analogs. Its core reactivity stems from the hydroxylamine moiety, which readily forms oximes with carbonyl-containing compounds, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Substitution Limitations for O-(4-Fluorobenzyl)hydroxylamine hydrochloride


In scientific and industrial applications, O-(4-fluorobenzyl)hydroxylamine hydrochloride is not functionally interchangeable with its unsubstituted benzyl analog or other halogenated variants. The para-fluoro substituent critically modulates electronic density on the aromatic ring, directly influencing both reactivity in nucleophilic additions and binding affinity in biological targets [1]. As demonstrated in head-to-head enzymatic assays, the 4-fluoro derivative exhibits a distinct inhibitory profile compared to the parent O-benzylhydroxylamine, with a measurable difference in IC₅₀ values that precludes simple substitution in structure-activity relationship (SAR) studies [2].

O-(4-Fluorobenzyl)hydroxylamine hydrochloride Quantitative Evidence


IDO1 Inhibition: 4-Fluoro vs. Unsubstituted Analog

In a direct head-to-head comparison within the same enzymatic assay, the 4-fluoro substituted O-benzylhydroxylamine demonstrated an IC₅₀ of 0.98 μM, while the unsubstituted lead compound (O-benzylhydroxylamine) exhibited an IC₅₀ of 0.81 μM [1]. This quantitative difference underscores that para-fluoro substitution yields a potency shift of approximately 1.2-fold relative to the parent, a critical parameter for structure-activity relationship (SAR) campaigns where even subtle changes in inhibitory activity can determine lead prioritization.

IDO1 inhibition Immuno-oncology Medicinal chemistry

IDO1 Halogen Series Potency Comparison

Within the same IDO1 inhibition study, a systematic halogen scan revealed that the 4-fluoro derivative (IC₅₀ = 0.98 μM) is distinctly less potent than its heavier halogen counterparts: 4-chloro (IC₅₀ = 1.3 μM), 4-bromo (IC₅₀ = 1.6 μM), and 4-iodo (IC₅₀ = 0.22 μM) [1]. This inverted potency trend relative to halogen size and polarizability highlights the unique electronic constraints of the para-fluoro group, which is too electronegative to participate in favorable halogen bonding interactions within the IDO1 active site [2].

IDO1 inhibition Halogen bonding SAR analysis

Thermal Behavior vs. Unsubstituted Analog

The hydrochloride salt of O-(4-fluorobenzyl)hydroxylamine exhibits a melting point range of 225-235°C , compared to 238°C (sublimation) for the unsubstituted O-benzylhydroxylamine hydrochloride . The lower and broader melting range of the 4-fluoro derivative may reflect altered crystal packing due to the electronegative substituent, which can influence storage stability and solubility in common organic solvents during synthetic workflows.

Physicochemical properties Compound handling Procurement specifications

Commercial Purity and Availability

O-(4-Fluorobenzyl)hydroxylamine hydrochloride is routinely supplied at a standard purity of 97% (HPLC or NMR verified) from major chemical vendors . This is comparable to the purity specifications of its unsubstituted analog O-benzylhydroxylamine hydrochloride (typically 99%) but distinct from the more niche 4-chloro and 4-bromo variants, which may have limited availability or lower batch-to-batch consistency. The hydrochloride salt form further ensures reliable handling and storage at room temperature under inert atmosphere .

Procurement Purity specification Supply chain

O-(4-Fluorobenzyl)hydroxylamine hydrochloride Research & Procurement Applications


Medicinal Chemistry: IDO1 Lead Optimization

In SAR campaigns targeting indoleamine 2,3-dioxygenase-1 (IDO1) for immuno-oncology, this compound serves as a critical tool to assess the electronic contribution of para-fluoro substitution. Direct potency data (IC₅₀ = 0.98 μM vs. 0.81 μM for unsubstituted lead) enables precise calibration of halogen effects without confounding steric or halogen bonding influences seen with heavier halogens [1].

Chemical Biology: Halogen Bonding Probe

The distinct behavior of the 4-fluoro group—which fails to enhance potency unlike chloro, bromo, or iodo substituents—makes this compound a valuable negative control or comparative probe in studies investigating halogen bonding interactions within enzyme active sites [1][2].

Synthetic Methodology: Oxime & Hydroxamic Acid Formation

As a hydroxylamine derivative, it reacts efficiently with aldehydes and ketones to form stable oximes, which are key intermediates in the synthesis of hydroxamic acids, nitrones, and other nitrogen-containing scaffolds. The para-fluoro substituent can modulate the electronic properties of the resulting oxime for downstream transformations .

Pharmaceutical Intermediate Procurement

With a standard commercial purity of 97% and stable hydrochloride salt form, this compound is a reliable building block for medicinal chemistry laboratories requiring reproducible starting materials for library synthesis or lead derivatization. Its melting point range (225-235°C) provides a simple quality control check prior to use .

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